![molecular formula C18H19N5O4S B3004329 N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852168-21-9](/img/structure/B3004329.png)
N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
The compound N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a novel chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related compounds with similar structural features, such as methoxyphenyl and acetamide groups, which are known to influence biological activity, particularly in the context of anticancer properties and adenosine receptor antagonism .
Synthesis Analysis
The synthesis of related compounds involves a linear synthesis approach, as seen in the first paper, where 2-chloro N-aryl substituted acetamide derivatives are synthesized . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar methodological approach could be employed, involving multiple steps of organic synthesis, purification, and characterization using techniques such as LCMS, IR, and NMR spectroscopies .
Molecular Structure Analysis
The molecular structure of compounds with similar scaffolds, such as the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, has been explored to modulate biological activity, particularly targeting the A3 adenosine receptor . The presence of methoxyphenyl groups is a common feature that can significantly impact the binding affinity and selectivity of these compounds towards their biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds is not explicitly discussed in the provided papers. However, the presence of functional groups like acetamide and methoxyphenyl suggests that these compounds could undergo typical organic reactions, such as nucleophilic substitution or electrophilic aromatic substitution, which could be utilized in further derivatization or in the interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized using various spectroscopic techniques, which provide information about the purity, molecular weight, and structural confirmation . The specific properties of the compound , such as solubility, melting point, and stability, would likely be determined using similar analytical methods, although these properties are not directly reported in the papers .
Relevant Case Studies
The first paper presents a case study where novel compounds were evaluated for in vitro anticancer activity on human leukemic cell lines, with some compounds showing significant cytotoxicity . The second paper does not provide a case study but discusses the structure-activity relationships of compounds targeting the A3 adenosine receptor, which could be relevant for understanding the biological implications of the compound .
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-10-19-15-14(17(25)23(3)18(26)22(15)2)16(20-10)28-9-13(24)21-11-5-7-12(27-4)8-6-11/h5-8H,9H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUAJBQDFWLRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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